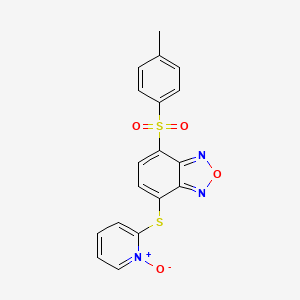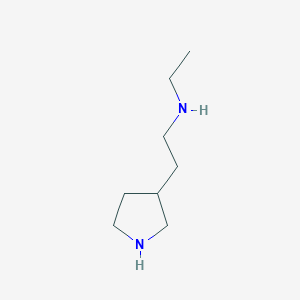
N-ethyl-2-(pyrrolidin-3-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-2-(pyrrolidin-3-yl)ethanamine is an organic compound that belongs to the class of amines It features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, attached to an ethylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-(pyrrolidin-3-yl)ethanamine typically involves the reaction of pyrrolidine with ethylamine under controlled conditions. One common method is the reductive amination of pyrrolidine with acetaldehyde followed by reduction with sodium borohydride. The reaction is usually carried out in an organic solvent such as ethanol or methanol at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes often involve the use of high-pressure reactors and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-(pyrrolidin-3-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: It can be reduced to form secondary amines.
Substitution: The ethylamine group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated compounds and strong bases like sodium hydride are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxide derivatives, while reduction can produce secondary amines.
Scientific Research Applications
N-ethyl-2-(pyrrolidin-3-yl)ethanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of N-ethyl-2-(pyrrolidin-3-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the pyrrolidine ring plays a crucial role in its activity.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-2-(pyrrolidin-3-yl)ethanamine
- N-ethyl-2-(pyridin-4-yl)ethanamine
- N-ethyl-2-morpholin-4-ylethanamine
Uniqueness
N-ethyl-2-(pyrrolidin-3-yl)ethanamine is unique due to its specific structural features, such as the ethylamine chain and the pyrrolidine ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H18N2 |
|---|---|
Molecular Weight |
142.24 g/mol |
IUPAC Name |
N-ethyl-2-pyrrolidin-3-ylethanamine |
InChI |
InChI=1S/C8H18N2/c1-2-9-5-3-8-4-6-10-7-8/h8-10H,2-7H2,1H3 |
InChI Key |
LZTZMPNTFGIZLF-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCC1CCNC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




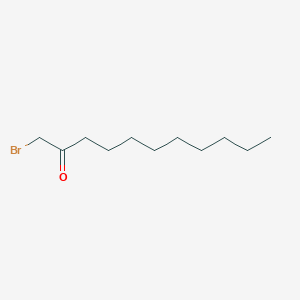
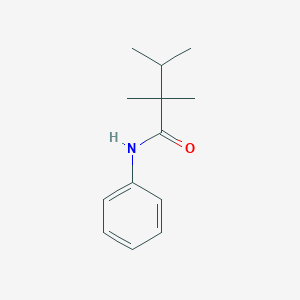
![9H-Imidazo[4,5-F]quinazoline](/img/structure/B13953787.png)
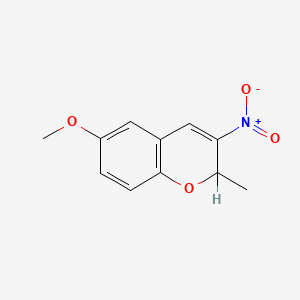
![3-[2-(4-chlorophenyl)-1,3-benzodioxol-2-yl]propanoic acid](/img/structure/B13953803.png)


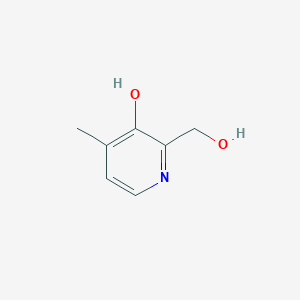
![1-(5h-Dibenzo[b,f]azepin-5-yl)-n,n-dimethylpropan-2-amine](/img/structure/B13953835.png)
![3,5-Diiodo-2-[(3-methyl-4-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13953837.png)
